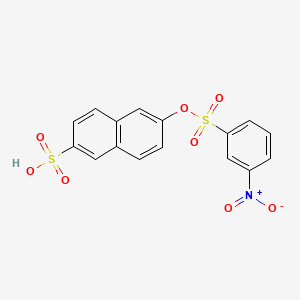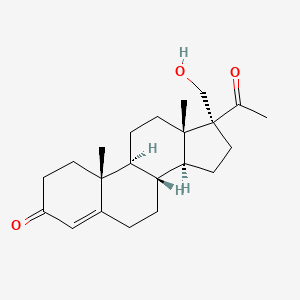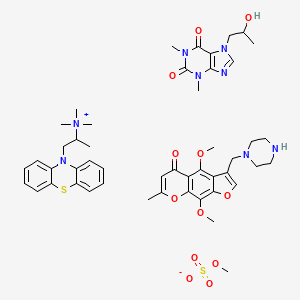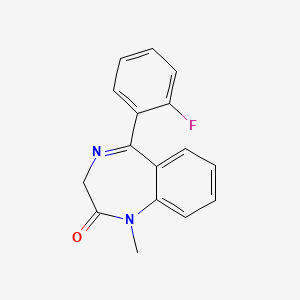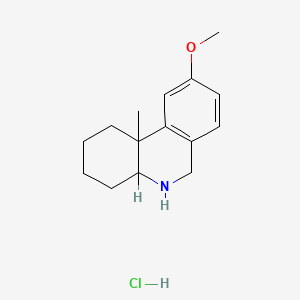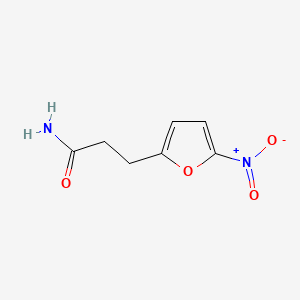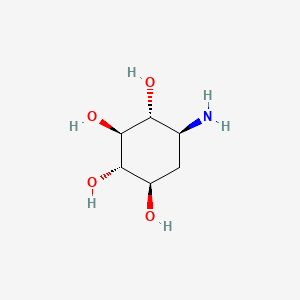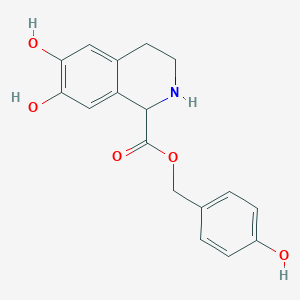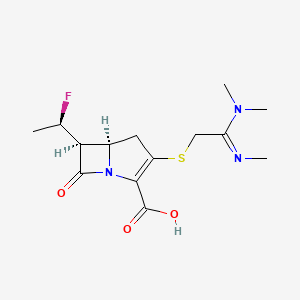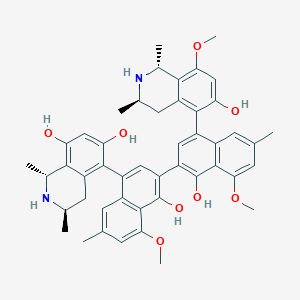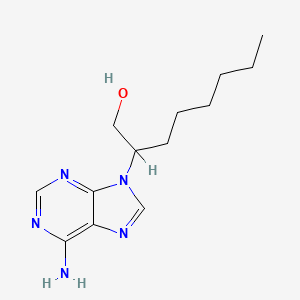
9-(1-Hydroxy-2-octyl)adenine
Overview
Description
9-(1-Hydroxy-2-octyl)adenine: is a chemical compound with the molecular formula C13H21N5O and a molecular weight of 263.34 g/mol . It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is characterized by the presence of a hydroxy group attached to an octyl chain at the ninth position of the adenine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Hydroxy-2-octyl)adenine typically involves the alkylation of adenine with an appropriate octyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The hydroxy group is introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the hydroxy group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted adenine derivatives
Scientific Research Applications
Chemistry: 9-(1-Hydroxy-2-octyl)adenine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in nucleic acid interactions and enzyme inhibition. It can be used as a probe to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine: The compound has potential therapeutic applications due to its structural similarity to adenine. It may act as an antiviral or anticancer agent by interfering with nucleic acid metabolism in pathogens or cancer cells.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 9-(1-Hydroxy-2-octyl)adenine involves its interaction with nucleic acids and enzymes. The hydroxy group and the octyl chain can influence the compound’s binding affinity and specificity towards its molecular targets. It may inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, by mimicking the natural substrate and blocking the active site.
Comparison with Similar Compounds
Adenine: The parent compound, which lacks the hydroxy and octyl modifications.
9-(1-Hydroxyethyl)adenine: A similar compound with a shorter hydroxyalkyl chain.
9-(1-Hydroxy-2-decyl)adenine: A compound with a longer hydroxyalkyl chain.
Uniqueness: 9-(1-Hydroxy-2-octyl)adenine is unique due to its specific hydroxy and octyl modifications, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and binding interactions compared to other adenine derivatives.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-2-3-4-5-6-10(7-19)18-9-17-11-12(14)15-8-16-13(11)18/h8-10,19H,2-7H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBJLOKJVFLXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942991 | |
| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-39-0 | |
| Record name | 9-(1-Hydroxy-2-octyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-(1-Hydroxy-2-octyl)adenine interact with its target and what are the downstream effects?
A1: this compound (HOA) acts as a competitive inhibitor of the enzyme adenosine deaminase (ADA). [, ] ADA typically catalyzes the deamination of adenosine to inosine. By inhibiting ADA, HOA prevents this conversion and can lead to increased levels of adenosine. This increase in adenosine is believed to be responsible for some of HOA's observed effects, such as the inhibition of lymphocyte-mediated cytolysis (LMC). [] While the exact mechanism behind LMC inhibition by HOA and adenosine is not fully elucidated, research suggests it may involve the modulation of cyclic AMP (cAMP) metabolism within lymphocytes. []
A3: Yes, the research mentions erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) as another compound that inhibits adenosine deaminase and shares a similar mechanism of action with HOA. [] Both EHNA and HOA inhibit LMC, likely through the modulation of cAMP metabolism. [] This suggests that the structural features shared by these compounds are important for their inhibitory activity against ADA and subsequent effects on cellular processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


